2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H19FN4OS and its molecular weight is 394.47. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is synthesized through a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones with 3-mercapto[1,2,4]triazoles .
Biochemical Pathways
The compound is part of the thiazolo[3,2-b][1,2,4]triazole system, which is an important class of heterocyclic compounds . These compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .
Action Environment
The synthesis of the compound is reported to be performed under eco-friendly conditions , suggesting that environmental factors may play a role in its synthesis and potentially its action.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological properties.
Structural Characteristics
The molecular formula of this compound is C21H18FN5O2S, with a molecular weight of approximately 423.5 g/mol. The presence of functional groups such as the fluorophenyl and toluythiazole enhances its reactivity and biological activity.
Kinase Inhibition
The thiazole ring present in the compound is a common structural motif in many kinase inhibitors. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. The inhibition of specific kinases can lead to significant therapeutic effects in cancer and other diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in tumor progression and metastasis.
Enzyme Interaction
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole structure can interact with a variety of enzymes. Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes such as aromatase and carbonic anhydrase . These interactions are crucial for understanding how the compound may exert its biological effects.
Biological Activity Profiles
The biological activity of This compound has been evaluated in various studies:
- Anticancer Activity : Compounds containing the thiazolo[3,2-b][1,2,4]triazole framework have demonstrated significant anticancer properties. For instance, derivatives have shown effectiveness against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens. This is particularly relevant given the rising concern over antibiotic resistance .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of This compound :
Compound Name | Structure | Notable Activity |
---|---|---|
5-substituted Thiazolo[3,2-b][1,2,4]triazoles | Various substitutions on thiazole | Enhanced anticancer activity |
N-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol derivatives | Lacks the toluythiazole group | Potentially lower activity due to lack of additional functional groups |
Thiadizole derivatives | Similar heterocyclic structure | Different biological profiles but some overlap in anticancer properties |
This table illustrates how the combination of functional groups in This compound may enhance its selectivity and potency against specific biological targets compared to related compounds.
Case Studies and Research Findings
Several case studies have reported on the biological activities of compounds related to thiazolo[3,2-b][1,2,4]triazoles:
- Inhibition of Metallo-β-lactamases : A study demonstrated that triazole derivatives exhibited potent inhibition against metallo-β-lactamases (MBLs), which are critical targets for combating antibiotic resistance. The IC50 values for some derivatives were recorded as low as 38.36 μM .
- Anticancer Efficacy : In vitro studies showed that certain triazole derivatives induced apoptosis in cancer cell lines through various pathways including caspase activation and mitochondrial dysfunction .
- Antimicrobial Activity : Research highlighted the antimicrobial potential of triazole derivatives against Gram-positive and Gram-negative bacteria. These compounds were effective at low concentrations and demonstrated a favorable safety profile.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUIZSJVQWODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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